molecular formula C16H23N5O2 B2751111 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1170167-62-0

1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2751111
CAS No.: 1170167-62-0
M. Wt: 317.393
InChI Key: OLZYZYHJSBUOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a bicyclic heterocyclic core with a pyridazine ring fused to a pyrazole moiety. Key structural features include:

  • A methyl group at the 4-position, contributing to hydrophobicity.
  • A 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the 6-position, introducing a polar, nitrogen-rich substituent that may influence solubility and target binding .

Properties

IUPAC Name

1-tert-butyl-4-methyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-11-12-9-17-21(16(2,3)4)14(12)15(23)20(18-11)10-13(22)19-7-5-6-8-19/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZYZYHJSBUOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of functional groups such as the tert-butyl and pyrrolidinyl moieties enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is C21H25N5O2C_{21}H_{25}N_{5}O_{2}, with a molecular weight of approximately 379.5 g/mol. Its structure can be represented as follows:

Property Value
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The incorporation of the pyrrolidinyl group is believed to enhance its binding affinity and selectivity towards these targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory effects. For instance, related compounds have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values of some related compounds against COX-2 inhibition were reported as low as 0.04 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit various inflammatory mediators. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo core can either enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve potency against certain targets .

Case Studies

A notable case study involved testing the efficacy of this compound in models of inflammation induced by carrageenan and formalin in animal models. The results indicated a significant reduction in paw edema, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with other pyrazolo derivatives was conducted:

Compound Biological Activity IC50 (μmol)
1-(tert-butyl)-3-methylpyrazoleAnti-inflammatory0.04
5-methylpyrazolo[3,4-b]quinolin-7-oneAntimycobacterialNot specified
4-methylthiazolo[5,4-d]pyrimidin-7-oneAntiviralNot specified
1-(tert-butyl)-4-methyl-6-(2-oxo...pyrazolo...one Potential anti-inflammatoryNot yet determined

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to the target molecule, as inferred from the evidence:

Compound Name Core Structure Substituents Similarity Score Key Differences Source
Target Compound Pyrazolo[3,4-d]pyridazin-7(6H)-one 1-(tert-butyl), 4-methyl, 6-(2-oxo-2-(pyrrolidin-1-yl)ethyl) N/A Reference compound
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7(6H)-one 4-phenylpiperazin-1-yl instead of pyrrolidin-1-yl ~0.60 (estimated) Increased polarity due to piperazine moiety
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrimidine core (vs. pyridazine), 4-fluoro-2-hydroxyphenyl at 1-position 0.57 Altered heterocycle; phenolic hydroxyl group
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate Spiro pyrano-pyrazole Spirocyclic system with piperidine and pyrano-pyrazole 0.57 Complex spiro architecture
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Hydrazinyl group at 6-position (vs. oxo-pyrrolidinyl) 0.56 Reduced steric bulk; potential reactivity

Physicochemical Properties

  • Solubility : The pyrrolidin-1-yl and oxo groups in the target compound likely enhance water solubility compared to analogs with purely aromatic substituents (e.g., 4-fluorophenyl in ). However, the tert-butyl group may counteract this by increasing hydrophobicity.
  • Purity : While data for the target compound is unavailable, intermediates in related syntheses (e.g., ) achieved 79% purity after recrystallization .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step reactions. The pyrazolo[3,4-d]pyridazinone core is functionalized at the 6-position through nucleophilic alkylation using bromo or chloro intermediates (e.g., 2-chloro-N-pyrrolidinyl acetamide) under basic conditions (e.g., K₂CO₃ in DMF at 60°C). The tert-butyl group is introduced via Boc protection/deprotection strategies. Reaction progress is monitored by TLC and HPLC (C18 columns, acetonitrile/water gradients) to ensure intermediate purity .

Q. Which analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Critical for verifying substituent integration and chemical environment. Key signals include the pyridazinone carbonyl (δ ~165-170 ppm) and pyrrolidinyl protons (δ ~1.5-3.5 ppm) .
  • HRMS : Validates molecular weight accuracy.
  • HPLC : Ensures purity (>95%) using methanol/water gradients .
  • IR Spectroscopy : Confirms carbonyl stretching (1700–1750 cm⁻¹) .

Q. How is the compound purified post-synthesis?

Liquid-liquid extraction (DCM/H₂O) removes polar impurities. Flash chromatography (silica gel, EtOAc/hexane gradient) isolates intermediates. Final compounds are recrystallized from ethanol/water mixtures, with purity assessed at each step via HPLC .

Advanced Research Questions

Q. How can reaction yields for the 2-oxo-pyrrolidinyl ethyl substitution be optimized?

Screen catalysts (e.g., trifluoroacetic acid in refluxing toluene ), adjust stoichiometry (1.2 equivalents of alkylating agent), and use inert atmospheres. Kinetic studies via in situ FTIR identify rate-limiting steps, enabling temperature modulation (e.g., 80°C for 12 hours). Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in cross-coupling steps .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Standardize assays (e.g., fixed MOI in HSV-1 plaque reduction ).
  • Validate compound stability under assay conditions via LC-MS.
  • Use isothermal titration calorimetry (ITC) to confirm binding affinity.
  • Computational docking (AutoDock Vina) rationalizes activity variations by comparing analog binding poses .

Q. How is the crystal structure determined via X-ray diffraction?

Single crystals are grown via vapor diffusion (hexane/ethyl acetate). Data collection uses Mo Kα radiation (λ = 0.71073 Å), and structures are solved with SHELXT . Refinement in SHELXL incorporates anisotropic displacement parameters. Hydrogen-bonding networks (e.g., pyridazinone O···H-N interactions) are visualized in Olex2 .

Q. What enzymatic assays evaluate phosphodiesterase (PDE) inhibition?

Fluorescence-based assays monitor 3’,5’-cyclic nucleotide hydrolysis. Fluorescence quenching (ex/em 330/450 nm) measures hydrolysis rates, with IC₅₀ values calculated via nonlinear regression (GraphPad Prism). Counter-screening against kinases confirms selectivity .

Q. How are analogs designed to improve antiviral activity?

Modify the pyrrolidinyl group (e.g., electron-withdrawing substituents for solubility) or replace tert-butyl with cyclopropyl for metabolic stability. QSAR models trained on HSV-1 IC₅₀ data predict substituent effects. Parallel synthesis generates derivatives for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.